molecular formula C14H13NO5S B14666750 4-Nitrophenyl (4-methylphenyl)methanesulfonate CAS No. 50626-78-3

4-Nitrophenyl (4-methylphenyl)methanesulfonate

Cat. No.: B14666750
CAS No.: 50626-78-3
M. Wt: 307.32 g/mol
InChI Key: RBVBDCMMNRUAPF-UHFFFAOYSA-N
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Description

4-Nitrophenyl (4-methylphenyl)methanesulfonate is an organic compound with the molecular formula C14H13NO5S. It is a sulfonate ester derived from methanesulfonic acid and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a nitrophenyl group and a methylphenyl group attached to a methanesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl (4-methylphenyl)methanesulfonate typically involves the reaction of 4-nitrophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl (4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl (4-methylphenyl)methanesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (4-methylphenyl)methanesulfonate involves the cleavage of the sulfonate ester bond. In biological systems, this cleavage can be catalyzed by enzymes such as sulfatases, leading to the release of 4-nitrophenol and 4-methylbenzenesulfonic acid. The nitrophenol moiety can further undergo reduction or conjugation reactions, depending on the cellular environment .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl Methanesulfonate: Similar structure but lacks the methyl group on the phenyl ring.

    4-Nitrophenyl Methyl Sulfite: Contains a sulfite group instead of a sulfonate group.

    4-Methylphenyl Methanesulfonate: Lacks the nitro group on the phenyl ring.

Uniqueness

4-Nitrophenyl (4-methylphenyl)methanesulfonate is unique due to the presence of both nitrophenyl and methylphenyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in biochemical studies .

Properties

CAS No.

50626-78-3

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

(4-nitrophenyl) (4-methylphenyl)methanesulfonate

InChI

InChI=1S/C14H13NO5S/c1-11-2-4-12(5-3-11)10-21(18,19)20-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3

InChI Key

RBVBDCMMNRUAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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